molecular formula C17H17N5O3 B7782650 8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B7782650
M. Wt: 339.3 g/mol
InChI Key: BCXCBOAHVKITFG-UHFFFAOYSA-N
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Description

8-(2-Hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative characterized by a hydroxyethyl group at position 8, methyl groups at positions 1 and 3, and a phenyl substituent at position 7. Its molecular formula is C₁₉H₁₉N₅O₃, with a molar mass of 387.39 g/mol and a predicted density of 1.45 g/cm³ . The compound exhibits moderate solubility in polar solvents due to its hydroxyethyl moiety and has a predicted pKa of 9.11, suggesting weak basicity under physiological conditions .

Properties

IUPAC Name

6-(2-hydroxyethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-19-14-13(15(24)20(2)17(19)25)22-10-12(11-6-4-3-5-7-11)21(8-9-23)16(22)18-14/h3-7,10,23H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXCBOAHVKITFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxyethyl and phenyl groups through substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and quality. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the imidazo[2,1-f]purine core.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require the use of halogenated compounds and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring variations in substituents at positions 7 and 8, which critically influence physicochemical properties and bioactivity. Key examples include:

Substituent Variations at Position 8

Compound Name Substituent (Position 8) Substituent (Position 7) Yield (%) Melting Point (°C) Key Properties/Bioactivity
Target Compound 2-Hydroxyethyl Phenyl N/A N/A Moderate solubility, kinase inhibition*
8-(Butyl)-1-methyl-7-(m-hydroxyphenyl) analog (61) Butyl m-Hydroxyphenyl 41 256–258 Lower solubility; kinase inhibition*
8-(2-Methoxyphenyl)-7-(p-hydroxyphenyl) (62) 2-Methoxyphenyl p-Hydroxyphenyl 3 364–366 High melting point; low yield
8-(2-Methoxyphenyl)-7-(2'-methyl-3'-hydroxy) (64) 2-Methoxyphenyl 2'-Methyl-3'-hydroxyphenyl 56 372–374 Moderate PDE4B/PDE10A inhibition*

Notes:

  • Hydroxyethyl vs. Bulky Alkyl/Aryl Groups : The hydroxyethyl group in the target compound enhances water solubility compared to butyl (61) or methoxyphenyl (62) analogs, which are more lipophilic. This difference impacts pharmacokinetic properties like absorption and bioavailability.
  • Methoxyphenyl Substituents : Compounds like 62 and 64 exhibit higher melting points (>360°C) due to increased molecular rigidity and intermolecular π-π stacking .

Substituent Variations at Position 7

Compound Name Substituent (Position 7) Substituent (Position 8) Yield (%) Bioactivity
Target Compound Phenyl 2-Hydroxyethyl N/A Serotonin receptor modulation*
8-(Butyl)-7-(2-(trifluoromethyl)phenyl) (46) 2-Trifluoromethylphenyl Butyl 15 Kinase inhibition; low yield
8-(2-Methoxyphenyl)-7-p-cyanophenyl (68) p-Cyanophenyl 2-Methoxyphenyl 68 Moderate PDE4B inhibition*

Notes:

  • Trifluoromethyl Groups : Compound 46’s trifluoromethyl group increases lipophilicity but reduces synthetic yield (15%) due to steric hindrance .

Key Physical Properties

Property Target Compound 61 62 68
Melting Point (°C) N/A 256–258 364–366 303–305
Predicted pKa 9.11 N/A N/A N/A
Molecular Weight (g/mol) 387.39 423.5 463.5 437.4

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